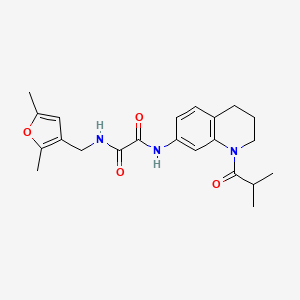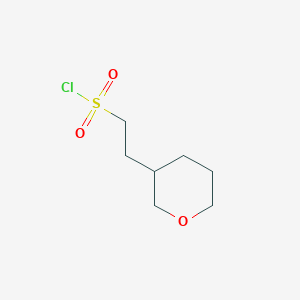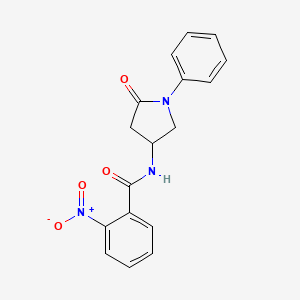![molecular formula C17H15F3O2S B2975754 1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone CAS No. 344279-36-3](/img/structure/B2975754.png)
1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an organic molecule with a complex structure. It contains a hydroxy group (-OH), a sulfanyl group (-SH), and a trifluoromethyl group (-CF3), attached to different phenyl rings .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the phenyl rings, the introduction of the hydroxy, sulfanyl, and trifluoromethyl groups, and the formation of the ethanone backbone .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the phenyl rings and the ethanone backbone .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the hydroxy, sulfanyl, and trifluoromethyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by the structure of the molecule and the functional groups present .Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Biological Systems
One study highlights the development of a BODIPY-based fluorescent on-off probe with high selectivity for H2S, utilizing 1-(2-Hydroxyphenyl)ethanone as a starting material. The probe exhibited strong fluorescence and was highly selective and sensitive to H2S, demonstrating potential for studying the effect of H2S in biological systems (Fang et al., 2019).
Molecular Crystal Formation
Another study focused on the formation of molecular crystals of 1,1,2,2-Tetrakis(4-hydroxyphenyl)Ethane with Sulfoxides, showing the selective inclusion from a mixture of dimethyl sulfoxide or diphenyl sulfoxide (Sato et al., 1999).
Colorimetric and Fluorescent Sensors
Research on antipyrine derived Schiff base as a colorimetric sensor for Fe(III) and “turn-on” fluorescent sensor for Al(III) was conducted. This study utilized a similar compound for the selective detection of metal ions in methanol solution, revealing its potential in environmental monitoring (Soufeena & Aravindakshan, 2019).
Synthesis and Biological Activity of Derivatives
Another area of application involves the synthesis and study of biological activity of heteroatomic compounds based on phenylthiourea and acetophenone derivatives. These compounds showed significant antioxidant effects and potential for drug development (Farzaliyev et al., 2020).
Polymeric Materials for Fuel-Cell Applications
Research has also delved into the synthesis and properties of sulfonated block copolymers containing fluorenyl groups for fuel-cell applications. These materials demonstrated promising mechanical properties and proton conductivity, indicating their utility in energy technologies (Bae et al., 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-hydroxy-3,5-dimethylphenyl)-2-[3-(trifluoromethyl)phenyl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O2S/c1-10-6-12(7-11(2)16(10)22)15(21)9-23-14-5-3-4-13(8-14)17(18,19)20/h3-8,22H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUQVMXOTMPBFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)CSC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2975674.png)


![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2975681.png)

![6-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2975684.png)


![7-Oxobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2975690.png)

